Product packaging for 5-Cyclobutylthiazol-2-amine(Cat. No.:CAS No. 474461-20-6)

5-Cyclobutylthiazol-2-amine

Cat. No.: B3190767
CAS No.: 474461-20-6
M. Wt: 154.24 g/mol
InChI Key: XMWHARKMQLUURY-UHFFFAOYSA-N
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Description

Significance of Aminothiazole Scaffolds in Contemporary Organic and Medicinal Chemistry

The 2-aminothiazole (B372263) moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to a variety of biological targets through strategic modifications. researchgate.net This versatility has led to the incorporation of the 2-aminothiazole core into numerous clinically approved drugs, demonstrating its therapeutic importance. researchgate.net The simple structure and high reactivity of 2-aminothiazole make it a versatile building block in the synthesis of complex molecules. researchgate.net

The significance of the aminothiazole scaffold stems from several key attributes:

Broad-Spectrum Biological Activity: Thiazole-based compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. researchgate.netmdpi.com The 2-aminothiazole nucleus, in particular, has been a focal point for the development of agents targeting cancer, with derivatives showing potent activity against various human cancer cell lines. researchgate.netnih.gov

Structural Versatility: The amino group on the thiazole (B1198619) ring acts as a reactive handle, allowing for the facile introduction of diverse substituents and the construction of large libraries of derivatives. researchgate.net This adaptability is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound.

Presence in Natural Products: The thiazole ring is a component of several naturally occurring bioactive compounds, such as Vitamin B1 (thiamine), which underscores its fundamental role in biological processes. researchgate.net

In organic chemistry, the aminothiazole scaffold is a valuable intermediate for the synthesis of more complex heterocyclic systems. Its inherent reactivity allows for a variety of chemical transformations, making it a cornerstone in the construction of novel molecular architectures.

Overview of Key Research Domains Pertaining to 5-Cyclobutylthiazol-2-amine and Related Derivatives

Research specifically involving this compound and its derivatives has been prominent in the area of kinase inhibition. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

A significant body of research has focused on the development of derivatives of this compound as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). google.com For instance, a patent describes a series of thiazole derivatives, with this compound as a key intermediate, that act as inhibitors of cdk5 and cdk2. google.com These enzymes are involved in neuronal processes and cell cycle regulation, respectively. google.com Inhibition of cdk5, in particular, is being explored as a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. google.commdpi.com

Structure-activity relationship studies have indicated that a small hydrophobic substituent, such as a cyclobutyl group, at the 5-position of the thiazole ring can enhance the potency and selectivity of these compounds towards CDK5. mdpi.com The synthesis of these derivatives often involves the reaction of this compound with various electrophiles to modify the 2-amino group, leading to the formation of urea (B33335) or amide derivatives. google.com

The table below provides a summary of key chemical information for this compound.

PropertyValue
Chemical Formula C7H10N2S
Molecular Weight 154.23 g/mol
CAS Number 474461-20-6

Further research has explored the synthesis of more complex molecules incorporating the 5-cyclobutylthiazole moiety. For example, the synthesis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid from a derivative of this compound highlights its use as a building block in creating molecules with potential biological applications. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2S B3190767 5-Cyclobutylthiazol-2-amine CAS No. 474461-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclobutyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWHARKMQLUURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 5 Cyclobutylthiazol 2 Amine and Its Analogs

Established Synthetic Routes to 2-Aminothiazoles

Hantzsch-Type Condensation Reactions for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis is a cornerstone in the preparation of the 2-aminothiazole (B372263) scaffold. nih.govderpharmachemica.comresearchgate.netnih.gov This method involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. For the synthesis of 5-cyclobutylthiazol-2-amine, the key starting materials would be 1-halo-3-cyclobutylpropan-2-one and thiourea.

The synthesis of the requisite α-haloketone, such as 1-bromo-3-cyclobutylpropan-2-one (B2896526), can be achieved through several routes. One plausible approach involves the conversion of cyclobutylacetic acid to its corresponding acyl chloride, followed by reaction with diazomethane (B1218177) to yield a diazoketone. Subsequent treatment with a hydrohalic acid, such as hydrobromic acid, would furnish the desired α-haloketone. Alternatively, the reaction of a Grignard reagent derived from a cyclobutylmethyl halide with an appropriate nitrile can also lead to the formation of the cyclobutyl-containing ketone precursor after hydrolysis. masterorganicchemistry.comchemistrysteps.comyoutube.com

Once the α-haloketone is obtained, the Hantzsch condensation with thiourea proceeds via a nucleophilic attack of the sulfur atom on the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring. nih.govderpharmachemica.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and can be facilitated by heating. rsc.org

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis
α-HaloketoneThio-componentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaEthanol78485 nih.gov
1-Bromo-3,3-dimethyl-2-butanoneThioureaEthanolReflux692 nih.gov
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water65288 mdpi.com

Reductive Amination Strategies for Amine Introduction

Reductive amination is a versatile method for the formation of amines from carbonyl compounds or for the N-alkylation of existing amines. wikipedia.orgresearchgate.net In the context of this compound synthesis, this strategy could be conceptually applied in a few ways, although it is less common for the direct formation of the primary 2-amino group on the thiazole ring.

A more plausible application involves the modification of a pre-existing 2-aminothiazole. For instance, N-alkylation of this compound with an aldehyde or ketone in the presence of a reducing agent would yield N-substituted derivatives. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com The reaction typically proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com

Another potential, albeit less direct, route could involve the reduction of a 2-nitrothiazole (B159308) precursor. The reduction of a nitro group to a primary amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., Sn/HCl, Fe/HCl). frontiersin.org This would first require the synthesis of 5-cyclobutyl-2-nitrothiazole, which can be challenging.

Table 2: General Conditions for Reductive Amination
AmineCarbonyl CompoundReducing AgentSolventTemperatureYield (%)Reference
2-AminobenzothiazoleVarious AldehydesNaBH₄Methanol (B129727)Room Temp.70-90 researchgate.net
Ammonia (B1221849)Various KetonesH₂/Pd-CEthanolRoom Temp.60-85 frontiersin.org
AnilineBenzaldehydeNaBH(OAc)₃DichloroethaneRoom Temp.95 youtube.com

Gabriel Synthesis and its Utility for Primary Amines

The Gabriel synthesis is a classical and reliable method for the preparation of primary amines from alkyl halides, utilizing potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.orgmasterorganicchemistry.comresearchgate.net This method avoids the overalkylation often encountered in direct amination with ammonia. In the synthesis of 2-aminothiazoles, the Gabriel synthesis can be adapted to introduce the 2-amino group onto a pre-formed thiazole ring bearing a halogen at the 2-position.

For the synthesis of this compound, this would involve the reaction of 2-bromo-5-cyclobutylthiazole (B3086512) with potassium phthalimide. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the phthalimide anion displaces the bromide on the electron-deficient thiazole ring. The resulting N-(5-cyclobutylthiazol-2-yl)phthalimide is then cleaved, typically by treatment with hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or under acidic or basic conditions, to liberate the desired primary amine. wikipedia.orgresearchgate.net The use of hydrazine is often preferred as it proceeds under milder conditions. masterorganicchemistry.com

Table 3: Conditions for Gabriel Synthesis of Primary Amines
Alkyl/Aryl HalideAmine SourceCleavage ReagentSolventTemperatureYield (%)Reference
Benzyl BromidePotassium PhthalimideHydrazine HydrateEthanolReflux90 wikipedia.org
2-BromopyridinePotassium PhthalimideHydrazine HydrateDMF100 °C75General procedure
2-ChlorobenzothiazolePotassium PhthalimideHydrazine HydrateEthanolReflux85General procedure

Novel and Advanced Synthetic Protocols for this compound Derivatives

Transition-Metal Catalyzed Approaches for C-N Bond Formation

Modern synthetic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example and represents a highly efficient method for the synthesis of aryl and heteroaryl amines. chemrxiv.orgnih.gov This palladium-catalyzed reaction can be applied to the synthesis of this compound by coupling 2-bromo-5-cyclobutylthiazole with an ammonia equivalent or a primary amine protected with a readily cleavable group.

A variety of palladium catalysts, phosphine (B1218219) ligands, and bases can be employed to optimize the Buchwald-Hartwig amination. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. Ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), can be used to introduce the primary amino group. mdpi.com The reaction is known for its broad substrate scope and functional group tolerance, making it a valuable tool for the synthesis of complex aminothiazole derivatives.

Table 4: Representative Conditions for Buchwald-Hartwig Amination
Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
4-BromotolueneAnilinePd(OAc)₂BINAPNaOt-BuToluene10095 chemrxiv.org
2-BromopyridineMorpholinePd₂(dba)₃XPhosK₃PO₄Dioxane11088 nih.gov
4-ChloroanisoleBenzylaminePdCl₂(dppf)dppfCs₂CO₃Toluene10092 chemrxiv.org

Organocatalytic Transformations in Chiral Amine Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including amines. While the direct asymmetric synthesis of the 2-amino group on the thiazole ring is not a common application of organocatalysis, these methods are highly valuable for the preparation of chiral derivatives of this compound.

One prominent organocatalytic approach for the synthesis of chiral amines is the asymmetric Michael addition of nucleophiles to nitroalkenes, followed by reduction of the nitro group. sigmaaldrich.comjocpr.com For instance, a chiral amine or thiourea-based organocatalyst can be used to control the stereoselective addition of a carbon nucleophile to a nitroalkene. The resulting chiral nitro compound can then be reduced to the corresponding chiral primary amine. This strategy could be employed to introduce a chiral center into the cyclobutyl group or a substituent attached to it before the formation of the thiazole ring.

Furthermore, organocatalytic methods can be used to functionalize the 2-amino group of a pre-formed thiazole. For example, a chiral Brønsted acid or base could catalyze the enantioselective addition of the 2-amino group to an electrophile, leading to the formation of chiral N-substituted derivatives.

Table 5: Examples of Organocatalytic Asymmetric Reactions for Amine Synthesis
Reaction TypeNucleophileElectrophileOrganocatalystSolventTemperature (°C)Enantiomeric Excess (%)Yield (%)Reference
Michael AdditionAcetonetrans-β-NitrostyreneProline-derivedDMSORoom Temp.9585 sigmaaldrich.com
Aza-Michael AdditionAnilineMethyl vinyl ketoneChiral Phosphoric AcidToluene-209290 jocpr.com
Mannich ReactionAcetophenoneN-Boc-imineCinchona alkaloidCH₂Cl₂-409895General procedure

Multi-Component Reactions for Thiazole Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted thiazole derivatives. These one-pot reactions combine three or more starting materials to generate complex products, avoiding the need for isolation of intermediates. For the synthesis of 2-amino-5-alkylthiazoles, a common MCR strategy involves the reaction of an aldehyde, a primary amine, and a sulfur-containing component.

A notable example is a three-component reaction that can be adapted for the synthesis of 5-alkylidenethiazol-4-ones, which can be precursors to 5-alkylthiazoles. This methodology involves the Knoevenagel condensation of an aromatic aldehyde and rhodanine, followed by the displacement of the thiocarbonyl sulfur with a primary or secondary amine in the same reaction vessel researchgate.net. While this specific example leads to a thiazol-4-one, variations in the starting materials, such as using α-haloketones, can lead directly to the formation of 2-aminothiazoles.

The general applicability of MCRs in thiazole synthesis suggests that a one-pot reaction of cyclobutylacetaldehyde, a suitable amine, and a source of sulfur and the 2-amino group (like thiourea) could potentially yield this compound. The efficiency of MCRs makes them an attractive strategy for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Starting Material 1Starting Material 2Starting Material 3ProductReaction Type
Aromatic AldehydeRhodaninePrimary/Secondary Amine2-Amino-5-alkylidene-thiazol-4-oneOne-pot, three-component
α-HaloketoneThiourea---2-AminothiazoleHantzsch Synthesis

Stereoselective Synthesis of Chiral Amines Incorporating Thiazole Moieties

The development of stereoselective methods for the synthesis of chiral amines is of significant interest in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly impact its biological activity. While specific methods for the stereoselective synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral amines can be applied.

One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, in the synthesis of more complex molecules containing a chiral amine and a thiazole ring, a chiral starting material can be elaborated to include the thiazole moiety. Another strategy is the asymmetric reduction of a prochiral imine precursor.

A copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, demonstrating a powerful method for creating chiral amines within a heterocyclic framework nih.gov. Although this example does not directly produce a thiazole, the principles of using a chiral catalyst to control the stereochemistry of amine formation are broadly applicable. Adapting such catalytic systems to precursors of this compound could provide a route to enantiomerically enriched products.

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, further modifications can be introduced to modulate its physicochemical and biological properties. These derivatization strategies typically target the 2-amino group, the cyclobutyl moiety, or the thiazole ring itself.

Modifications at the 2-Amino Position

The 2-amino group of 2-aminothiazoles is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and the formation of ureas and thioureas. These modifications can significantly impact the molecule's interaction with biological targets.

Acylation: The amino group can be readily acylated with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This leads to the formation of the corresponding amides. For instance, 2-aminothiazole derivatives can be acylated with substituted aromatic acid chlorides to produce N-acylated products nih.govsemanticscholar.org. This strategy allows for the introduction of a wide range of substituents, enabling the exploration of SAR.

Alkylation: Alkylation of the 2-amino group can also be achieved, though care must be taken to control the regioselectivity, as alkylation can also occur on the ring nitrogen. The reaction conditions can be tuned to favor N-alkylation of the exocyclic amino group.

Urea (B33335) and Thiourea Formation: The 2-amino group can react with isocyanates or isothiocyanates to form the corresponding ureas and thioureas. These functional groups can act as hydrogen bond donors and acceptors, which can be crucial for binding to biological macromolecules.

ReagentFunctional Group Introduced
Acid Chloride / AnhydrideAmide
Alkyl HalideAlkylamine
IsocyanateUrea
IsothiocyanateThiourea

Substituent Effects at the 5-Cyclobutyl Position

The cyclobutyl group at the 5-position of the thiazole ring influences the molecule's properties through both steric and electronic effects.

Steric Effects: The bulky cyclobutyl group can influence the conformation of the molecule and its ability to fit into a biological binding pocket. It can also shield adjacent positions on the thiazole ring from chemical attack, thereby influencing the regioselectivity of further functionalization reactions.

Electronic Effects: As an alkyl group, the cyclobutyl moiety is generally considered to be weakly electron-donating through an inductive effect. This can slightly increase the electron density of the thiazole ring, potentially affecting its reactivity in electrophilic substitution reactions. The electron-donating nature of the cyclobutyl group would be expected to make the thiazole ring more susceptible to electrophilic attack, typically at the 4-position, assuming the 2- and 5-positions are already substituted. The electron-donating properties of alkyl groups can also influence the basicity of the thiazole nitrogen atoms.

Heterocyclic Annulation and Fusion Reactions Involving the Thiazole Ring

The 2-aminothiazole core can serve as a building block for the construction of fused heterocyclic systems, leading to more complex molecular architectures with potentially novel biological activities. These reactions often involve the participation of both the 2-amino group and the ring nitrogen in a cyclization process.

Synthesis of Imidazo[2,1-b]thiazoles: One of the most common annulation reactions of 2-aminothiazoles is their reaction with α-haloketones to form imidazo[2,1-b]thiazole (B1210989) derivatives mdpi.comresearchgate.netsciforum.net. This reaction proceeds through initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-haloketone, followed by an intramolecular cyclization involving the exocyclic amino group. A variety of substituted imidazo[2,1-b]thiazoles can be synthesized by varying the substituents on both the 2-aminothiazole and the α-haloketone. For this compound, reaction with an appropriate α-haloketone would be expected to yield the corresponding 6-cyclobutylimidazo[2,1-b]thiazole.

Synthesis of Thiazolo[3,2-a]pyrimidines: Another important class of fused heterocycles derived from 2-aminothiazoles are the thiazolo[3,2-a]pyrimidines. These can be synthesized through the reaction of 2-aminothiazoles with β-ketoesters, α,β-unsaturated ketones, or other suitable three-carbon synthons nih.govrsc.orgnih.govresearchgate.net. The reaction typically involves a condensation followed by a cyclization step. For example, the reaction of a 2-aminothiazole with a β-ketoester can lead to the formation of a thiazolo[3,2-a]pyrimidin-5-one derivative. The use of this compound in these reactions would result in the corresponding 6-cyclobutyl-substituted thiazolo[3,2-a]pyrimidine system.

ReactantFused Heterocyclic Product
α-HaloketoneImidazo[2,1-b]thiazole
β-KetoesterThiazolo[3,2-a]pyrimidin-5-one
α,β-Unsaturated KetoneDihydrothiazolo[3,2-a]pyrimidine

Reaction Mechanisms and Chemical Transformations of 5 Cyclobutylthiazol 2 Amine

Nucleophilic Reactivity of the 2-Amino Group

The 2-amino group is a primary site of nucleophilic reactivity in 5-Cyclobutylthiazol-2-amine, readily participating in reactions with various electrophiles. nih.govmdpi.com This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. semanticscholar.org

The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or carboxylic acids leads to the formation of N-(5-cyclobutylthiazol-2-yl)amides. nih.govresearchgate.net These reactions are typically high-yielding and proceed under standard acylation conditions. For instance, treatment with various acyl halides in the presence of a base like pyridine (B92270) results in the corresponding amides. nih.govmdpi.com The introduction of an acyl group to the 2-amino position can significantly modify the compound's properties and has been explored in the development of various derivatives. nih.gov

The general mechanism involves the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Table 1: Representative Acylation Reactions of 2-Aminothiazole (B372263) Derivatives

Acylating Agent Product Reaction Conditions Reference
Acetyl Chloride N-(thiazol-2-yl)acetamide Pyridine, Room Temp mdpi.com
Benzoyl Chloride N-(thiazol-2-yl)benzamide Schotten-Bauman semanticscholar.org
Succinic Anhydride 4-oxo-4-((thiazol-2-yl)amino)butanoic acid Acetic Acid nih.gov

This table is illustrative of general 2-aminothiazole reactivity and is applicable to this compound.

Alkylation of 2-aminothiazoles can occur at two primary sites: the exocyclic amino nitrogen (N-alkylation) or the endocyclic ring nitrogen (N3-alkylation). acs.orgnih.gov The regioselectivity of the reaction is highly dependent on the reaction conditions.

Exocyclic N-alkylation : In the presence of a strong base or condensing agent like lithium amide, alkylation preferentially occurs on the exocyclic amino group to yield N-substituted-5-cyclobutylthiazol-2-amines. acs.org This method is effective for preparing N,N-disubstituted derivatives from N-monosubstituted precursors. acs.org

Endocyclic N-alkylation : In the absence of a condensing agent, alkylation often proceeds on the endocyclic nitrogen atom. acs.orgnih.gov This is because 2-aminothiazole exists in tautomeric equilibrium with 2-iminothiazoline, and the imino form directs the alkyl group to the ring nitrogen, forming a thiazolium salt. acs.org

For example, the reaction with α-iodo ketones in the absence of a base has been shown to proceed via N-alkylation of the endocyclic nitrogen atom, followed by intramolecular cyclization. nih.gov

Table 2: Regioselectivity in the Alkylation of 2-Aminothiazole

Alkylating Agent Condition Major Product Reference
Benzyl Chloride No condensing agent 2-Imino-3-benzylthiazoline acs.org
Benzyl Chloride With Lithium Amide 2-(Benzylamino)thiazole acs.org

This table illustrates general principles applicable to this compound.

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring itself can undergo electrophilic aromatic substitution. The 2-amino group is a strong activating, electron-donating group, which directs incoming electrophiles primarily to the C5 position. pharmaguideline.comwikipedia.org However, in this compound, the C5 position is already occupied by the cyclobutyl group.

The cyclobutyl group is a weakly activating alkyl group. Therefore, electrophilic attack would be directed to the remaining unsubstituted position, C4. While the C5 position is generally more nucleophilic in thiazoles, the combined directing effects of the 2-amino and 5-cyclobutyl groups would make the C4 position the most likely site for substitution. pharmaguideline.comresearchgate.net Reactions like halogenation (e.g., with Br₂) are expected to yield the 4-halo-5-cyclobutylthiazol-2-amine derivative. firsthope.co.injocpr.com

Ring-Opening and Ring-Closing Reactions of Thiazole Derivatives

The thiazole ring, while aromatic, can participate in reactions that involve its cleavage or its use as a diene in cycloadditions, leading to more complex fused-ring systems.

Ring-Opening Reactions : Reductive cleavage of the thiazole ring can be achieved under specific conditions. For instance, treatment of 2-aminothiazole derivatives with sodium in liquid ammonia (B1221849) can lead to the cleavage of the C-S bond, resulting in substituted propenethiolates. researchgate.net The exact nature of the products depends on the substituents present on the ring. researchgate.net

Ring-Closing/Cycloaddition Reactions : Thiazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups like the 2-amino group. wikipedia.orgnih.gov For example, 2-amino-4-alkenylthiazoles react readily with dienophiles. nih.gov While this compound does not have an alkenyl group for this specific reaction, it highlights the potential of the thiazole core to participate in cycloadditions, which typically require high temperatures due to the aromatic stability of the ring. wikipedia.org These reactions often involve a subsequent step, such as the extrusion of sulfur, to form a new heterocyclic system like a pyridine. wikipedia.org

Mechanistic Investigations of Complex Reactions Involving this compound as a Building Block

Understanding the detailed mechanisms of reactions involving 2-aminothiazole derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways.

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For instance, the nucleophilicity of 2-aminothiazole derivatives has been quantified through kinetic studies of their reactions with electrophilic reagents like 4,6-dinitrobenzofuroxan (DNBF). researchgate.net Such analyses allow for the assessment of how substituents on the thiazole ring, such as the 5-cyclobutyl group, influence the reactivity of the 2-amino group. researchgate.net

In another area, the kinetics of the chemical oxidative polymerization of 2-aminothiazole have been investigated. mdpi.comresearchgate.net These studies determined the reaction orders with respect to the monomer and oxidant concentrations and calculated the apparent activation energy of the polymerization process. researchgate.net

Table 3: Kinetic Data for Reactions Involving 2-Aminothiazole Derivatives

Reaction Type Key Finding Method Reference
Nucleophilic Aromatic Substitution Determination of nucleophilicity parameter (N) for various 2-amino-4-arylthiazoles. UV-vis Spectroscopy researchgate.net
Oxidative Polymerization Reaction orders determined to be 1.14 (monomer) and 0.97 (oxidant). Gravimetric Analysis researchgate.net
Oxidative Polymerization Apparent activation energy calculated as 21.57 kJ/mol. Arrhenius Plot researchgate.net

This table summarizes kinetic and mechanistic findings for the broader class of 2-aminothiazoles.

Role of Reaction Conditions and Catalysts in the Chemical Transformations of this compound

The synthesis and subsequent chemical transformations of this compound are significantly influenced by the chosen reaction conditions and the presence of catalysts. While specific literature on this exact molecule is limited, a comprehensive understanding can be derived from analogous reactions involving the synthesis and functionalization of other 2-aminothiazole derivatives. Key parameters that govern these reactions include the choice of solvent, temperature, and the nature of the catalytic system, which can be broadly categorized into metal-based, non-metal-based, and heterogeneous catalysts.

The renowned Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles, involves the reaction of an α-haloketone with a thiourea (B124793) derivative. The efficiency and yield of this reaction are highly dependent on the reaction medium and temperature. For instance, studies on the synthesis of various 2-aminothiazoles have explored a range of solvents, from polar protic solvents like ethanol (B145695) and methanol (B129727) to aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) nih.govresearchgate.net. Microwave-assisted synthesis has also emerged as a powerful technique, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods nih.gov. For example, the optimization of the Hantzsch synthesis for certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines revealed that heating at 90 °C for 30 minutes in methanol under microwave irradiation provided the highest yield of 95% nih.gov. In contrast, conventional reflux in methanol required 8 hours and resulted in lower yields nih.gov.

Catalysts play a pivotal role in promoting the efficiency and selectivity of these transformations. Both homogeneous and heterogeneous catalysts have been successfully employed in the synthesis of 2-aminothiazole scaffolds.

Catalytic Systems in the Synthesis of 2-Aminothiazoles

Catalyst TypeCatalyst ExampleReactantsSolventConditionsOutcomeReference
HeterogeneousSilica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEthanol/Water (1:1)Conventional heating (65 °C) or Ultrasonic irradiation (RT)High yields (79-90%) of substituted Hantzsch thiazole derivatives. The catalyst is reusable. nih.gov
HeterogeneousSilica Chlorideα-haloketones, thioureaNot specifiedMild conditionsEfficient synthesis of 2-aminothiazoles with quantitative yields. researchgate.net
HomogeneousIodineAcetophenone, thioureaNot specifiedNot specifiedSynthesis of 4,5-substituted-2-aminothiazoles. nih.gov
HomogeneousPalladium Acetate6-(3-methoxyphenyl)imidazo[2,1-b]thiazole, 4-iodo-2-(methylthio)pyrimidineNot specifiedHeating, in the presence of cesium carbonate and triphenyl phosphine (B1218219)Synthesis of a methyl thiopyrimidinyl compound. nih.gov

Furthermore, the functionalization of the 2-amino group or the thiazole ring of compounds analogous to this compound is also subject to the influence of reaction conditions and catalysts. For instance, N-functionalization can be achieved under various conditions depending on the nature of the substituent being introduced. Palladium-catalyzed cross-coupling reactions are often employed for the introduction of aryl or vinyl groups, requiring specific ligands and bases to proceed efficiently.

The halogenation of the thiazole ring, a common transformation, typically occurs at the 5-position if it is unsubstituted. This reaction proceeds via an addition-elimination mechanism jocpr.com. Subsequent nucleophilic substitution of the halide can be influenced by the choice of nucleophile, solvent, and the potential use of a catalyst to facilitate the displacement.

Computational Chemistry and Theoretical Investigations of 5 Cyclobutylthiazol 2 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures. For 5-Cyclobutylthiazol-2-amine, these calculations provide fundamental insights into its intrinsic chemical nature.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Calculations for thiazole (B1198619) derivatives indicate that the thiazole ring itself is largely planar. doi.org For this compound, the key variables in its geometry would be the bond lengths and angles within the thiazole ring and the orientation of the cyclobutyl and amine substituents.

Conformational analysis would investigate the different spatial arrangements (conformers) arising from the rotation around the single bond connecting the cyclobutyl group to the thiazole ring. The goal is to identify the lowest energy conformer, which is the most populated and stable state of the molecule under standard conditions.

Table 1: Predicted Molecular Geometry Parameters for Thiazole Derivatives from DFT Calculations Note: These are typical values for substituted thiazole rings based on computational studies of analogous compounds.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=N~1.29 Å
Bond LengthC-N~1.38 Å
Bond LengthC-S~1.77 Å
Bond AngleC-S-C~89-91°
Bond AngleN-C-S~110-112°

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide several key descriptors for this purpose. mdpi.com

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies high stability. mdpi.comresearchgate.net For thiazole derivatives, this gap is influenced by the nature of the substituents on the ring. distantreader.org

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net A higher electrophilicity index points to a greater capacity for accepting electrons in a chemical reaction.

Table 2: Key Electronic Properties and Reactivity Descriptors Note: Values are conceptual and represent parameters typically derived from DFT calculations for heterocyclic amines.

DescriptorSymbolSignificance
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net
Dipole MomentµMeasures molecular polarity and charge distribution.
Electrophilicity IndexωQuantifies the global electrophilic nature of the molecule.

Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, wagging), a theoretical spectrum can be generated. This is invaluable for interpreting experimental spectra and assigning specific absorption bands to their corresponding molecular vibrations. doi.org

For this compound, key predicted vibrations would include:

N-H Stretching: Primary amines (R-NH2) typically show two distinct bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching. orgchemboulder.com

C-N Stretching: The stretching of the carbon-nitrogen bond in the amine group and within the thiazole ring would appear in the 1250-1335 cm⁻¹ range for aromatic-like amines. orgchemboulder.com

Thiazole Ring Vibrations: Characteristic stretching and bending vibrations of the C=N, C-S, and C-C bonds within the heterocyclic ring.

Cyclobutyl Group Vibrations: C-H stretching and bending modes associated with the CH and CH₂ groups of the cyclobutyl substituent.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound Note: Wavenumber ranges are based on typical values for primary amines and thiazole compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3300 - 3500 orgchemboulder.com
C-H StretchCyclobutyl Ring2850 - 3000
N-H BendPrimary Amine (-NH₂)1580 - 1650 orgchemboulder.com
C=N StretchThiazole Ring~1500 - 1600
C-N StretchAromatic Amine1250 - 1335 orgchemboulder.com
N-H WagPrimary Amine (-NH₂)665 - 910 orgchemboulder.com

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule in the gas phase. These properties, including standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv), are calculated from the vibrational frequencies and molecular structure. newcastle.edu.au This data is essential for understanding the stability of the molecule and predicting its behavior in chemical reactions and equilibria. Such calculations are routinely performed for various amines and heterocyclic systems. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. dntb.gov.ua It is used to predict how a molecule will interact with other chemical species. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to attack by electrophiles. For this compound, these regions are expected around the electronegative nitrogen and sulfur atoms of the thiazole ring. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles. Positive potential is expected around the hydrogen atoms of the amine group. researchgate.net

The MEP map provides a valuable guide to the reactive sites of the molecule, highlighting the locations of lone pair electrons and acidic hydrogens.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules. These methods are particularly useful for studying how a molecule like this compound might interact with larger biological systems, such as proteins or enzymes.

Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov Docking is widely used in drug discovery to screen for potential inhibitors by evaluating binding affinities and interaction modes. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. An MD simulation can reveal the stability of a ligand-receptor complex, show how water molecules mediate interactions, and provide insights into the conformational changes that occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies correlate the 3D structural and chemical features of a series of molecules with their biological activity. nih.govnih.gov By building a predictive model, QSAR can guide the design of new, more potent analogues.

While specific simulation studies on this compound may not be publicly available, these computational tools are standard for investigating the potential biological activity of related heterocyclic amine compounds. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the forces governing the crystal packing can be achieved.

Interaction TypePercentage Contribution (%)
H···H43%
C···H18%
O···H17%
N···H6%

The dnorm map for this related molecule highlights the regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are typically associated with hydrogen bonding. In the case of the studied derivative, these red areas correspond to O—H···N hydrogen bonds, which play a significant role in forming supramolecular structures.

Based on the functional groups present in this compound (an amine group and a thiazole ring), it can be inferred that similar interactions would be pivotal in its crystal packing. The amine group can act as both a hydrogen bond donor and acceptor, leading to the formation of N—H···N or N—H···S hydrogen bonds. The cyclobutyl and thiazole rings would likely contribute to numerous van der Waals interactions, reflected in the significant H···H and C···H contacts. The analysis of fingerprint plots, which break down the Hirshfeld surface into contributions from different atom pairs, would further elucidate the nature and prevalence of these interactions.

Advanced Computational Methodologies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for studying large molecular systems, such as a molecule like this compound interacting with a biological target (e.g., an enzyme or receptor) or in a complex solvent environment. researchgate.net This approach partitions the system into two regions: a smaller, chemically significant part (the QM region) that is treated with high-accuracy quantum mechanics, and the larger surrounding environment (the MM region) which is described by a more computationally efficient molecular mechanics force field. researchgate.net

For this compound, a QM/MM study could be designed to investigate its binding mode within a protein active site. In such a scenario, the this compound molecule and the key amino acid residues of the active site that directly interact with it would be defined as the QM region. This allows for an accurate description of electronic effects such as polarization, charge transfer, and the formation/breaking of covalent or strong non-covalent bonds during the interaction. researchgate.net The remainder of the protein and the surrounding solvent molecules would constitute the MM region, providing the necessary structural and electrostatic context for the binding event.

Potential applications of QM/MM studies for this compound include:

Binding Affinity Calculations: By accurately modeling the interactions between the ligand and the active site, QM/MM can provide more reliable estimates of binding free energies compared to classical molecular docking or molecular dynamics simulations alone.

Enzymatic Reaction Mechanisms: If this compound were to act as a substrate or an inhibitor of an enzyme, QM/MM simulations could be employed to elucidate the detailed reaction mechanism, including the identification of transition states and the calculation of activation energies.

Spectroscopic Predictions: QM/MM can be used to predict spectroscopic properties of this compound within a protein environment, which can then be compared with experimental data to validate the binding pose and interaction patterns.

The choice of the QM method (e.g., Density Functional Theory - DFT) and the MM force field (e.g., AMBER, CHARMM) is crucial for the accuracy and efficiency of the QM/MM simulation. mdpi.com

Applications of Quantum Computational Chemistry

Quantum computational chemistry provides a fundamental framework for understanding the electronic structure and properties of molecules from first principles. These methods can be applied to this compound to predict a wide range of its chemical and physical characteristics, offering insights that are complementary to experimental studies.

Density Functional Theory (DFT) is a widely used quantum chemical method that can be applied to this compound to:

Geometry Optimization: Determine the most stable three-dimensional conformation of the molecule. This is crucial for understanding its shape and how it might interact with other molecules.

Electronic Properties: Calculate key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Generate an MEP map, which illustrates the charge distribution on the molecular surface. This map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attack.

Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Below is a hypothetical data table illustrating the types of quantum chemical descriptors that could be calculated for this compound using DFT.

Quantum Chemical DescriptorHypothetical Calculated ValueSignificance
Total Energy-X HartreesThermodynamic stability
HOMO Energy-Y eVElectron-donating ability
LUMO Energy-Z eVElectron-accepting ability
HOMO-LUMO Gap(Y-Z) eVChemical reactivity and stability
Dipole MomentD DebyesMolecular polarity

By performing these calculations on this compound and its potential derivatives, researchers can systematically investigate structure-activity relationships. For instance, modifying the substituents on the cyclobutyl or thiazole rings would alter the calculated electronic properties, which could then be correlated with changes in biological activity or material properties. These theoretical investigations can guide the rational design of new compounds with desired characteristics.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of 5-Cyclobutylthiazol-2-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for confirming the presence of the key structural motifs: the 2-aminothiazole (B372263) core and the C5-linked cyclobutyl substituent.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns are expected. The lone proton on the thiazole (B1198619) ring (H4) would typically appear as a singlet in the aromatic region. The protons of the cyclobutyl ring would exhibit complex multiplets in the aliphatic region due to spin-spin coupling. The methine proton at the point of attachment to the thiazole ring would be shifted further downfield compared to the other cyclobutyl protons. The two protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The thiazole ring carbons (C2, C4, and C5) would resonate in the downfield region, typically between δ 100 and 170 ppm, reflecting their sp² hybridization and proximity to heteroatoms. researchgate.net The carbon attached to the amino group (C2) is expected at the lower end of this range, around 168-170 ppm. researchgate.net The carbons of the cyclobutyl ring would appear in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous substituted thiazole compounds. rsc.orgresearchgate.netnih.gov

Atom Technique Predicted Chemical Shift (δ, ppm) Expected Multiplicity
H4 (Thiazole)¹H NMR6.5 - 7.0s (singlet)
NH₂ (Amine)¹H NMR5.0 - 7.2br s (broad singlet)
CH (Cyclobutyl)¹H NMR2.5 - 3.5m (multiplet)
CH₂ (Cyclobutyl)¹H NMR1.8 - 2.4m (multiplet)
C2 (Thiazole)¹³C NMR167 - 170N/A
C5 (Thiazole)¹³C NMR150 - 155N/A
C4 (Thiazole)¹³C NMR105 - 115N/A
CH (Cyclobutyl)¹³C NMR35 - 45N/A
CH₂ (Cyclobutyl)¹³C NMR20 - 30N/A
CH₂ (Cyclobutyl, Cγ)¹³C NMR~18N/A

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the precise connectivity of the atoms. rsc.org Techniques such as COSY, HSQC, and HMBC are employed to map out correlations between nuclei. rsc.orgsigmaaldrich.com

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the cyclobutyl ring by showing cross-peaks between adjacent protons. It would also definitively link the cyclobutyl substituent to the thiazole ring by showing a correlation between the methine proton of the cyclobutyl group and the H4 proton of the thiazole ring, if a long-range coupling exists.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly with the carbon atoms they are attached to. rsc.org It would be used to assign each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum, for example, linking the H4 signal to the C4 carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" based on the functional groups present. For this compound, these techniques would confirm the presence of the amine and the thiazole ring. researchgate.net

In the IR spectrum , characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the cyclobutyl group would be observed just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected in the 1620-1650 cm⁻¹ region, while C=C stretching appears around 1500-1550 cm⁻¹. rsc.org Vibrations involving the C-S bond of the thiazole ring are found in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric vibrations of the thiazole ring and the C-S stretching modes are often more intense in the Raman spectrum than in the IR spectrum. researchgate.net

Characteristic Vibrational Frequencies for this compound Frequencies are based on data from 2-aminothiazole and its derivatives. rsc.orgresearchgate.netchemicalbook.com

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
N-H Stretching (asymmetric & symmetric)IR, Raman3300 - 3500
C-H Stretching (aromatic, thiazole H4)IR, Raman3050 - 3150
C-H Stretching (aliphatic, cyclobutyl)IR, Raman2850 - 2980
C=N Stretching (thiazole ring)IR, Raman1620 - 1650
NH₂ Bending (scissoring)IR1590 - 1620
C=C Stretching (thiazole ring)IR, Raman1500 - 1550
C-N StretchingIR, Raman1250 - 1350
C-S Stretching (thiazole ring)IR, Raman600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. If a suitable crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov

This analysis would yield exact bond lengths, bond angles, and torsional angles, confirming the planarity of the thiazole ring and the conformation of the cyclobutyl substituent relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding patterns involving the amine group's protons and the thiazole's nitrogen atoms, which dictate how the molecules pack together in the crystal lattice. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₀N₂S), the exact mass of the molecular ion [M]⁺ would be determined with high precision, confirming the elemental formula.

Under electron impact (EI) or other ionization methods, the molecular ion will fragment in a predictable manner. libretexts.org Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the cyclobutyl ring and the thiazole ring, which is a common pathway for amines and substituted aromatics. libretexts.org

Loss of the cyclobutyl group: Fragmentation resulting in a peak corresponding to the 2-aminothiazole cation.

Fragmentation of the thiazole ring: Cleavage of the heterocyclic ring can lead to characteristic smaller fragments. nih.gov

Retro-Diels-Alder reaction: The cyclobutyl ring itself could undergo fragmentation, for instance, by losing ethylene.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data from other spectroscopic methods. matrixscience.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. nih.gov For this compound, the spectrum is expected to show absorption maxima (λ_max) characteristic of the conjugated 2-aminothiazole system.

The primary absorptions would arise from π → π* transitions within the double bonds of the thiazole ring. rsc.org The presence of the amino group (an auxochrome) and the cyclobutyl group can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole. researchgate.net The solvent used for the analysis can also influence the position of λ_max. This technique confirms the presence of the conjugated system and can be used for quantitative analysis. nih.gov

Applications of 5 Cyclobutylthiazol 2 Amine As a Building Block in Organic Synthesis

Precursor in Heterocyclic Synthesis

5-Cyclobutylthiazol-2-amine serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The 2-aminothiazole (B372263) core contains multiple reactive sites—the exocyclic amino group and the endocyclic nitrogen and sulfur atoms—that can participate in various chemical transformations.

The primary amino group is nucleophilic and can react with a wide range of electrophiles. For instance, it can be acylated, alkylated, or used in condensation reactions to form new carbon-nitrogen bonds. This reactivity allows for the elaboration of the 2-aminothiazole core into a variety of fused and substituted heterocyclic structures. A common synthetic strategy involves the reaction of the 2-amino group with bifunctional reagents to construct new rings.

One of the most well-established methods for the synthesis of the 2-aminothiazole ring itself is the Hantzsch thiazole (B1198619) synthesis . This method typically involves the reaction of an α-haloketone with a thiourea (B124793) derivative. For the synthesis of this compound, the likely starting materials would be a 1-bromo-3-cyclobutylpropan-2-one (B2896526) and thiourea.

Reactant 1Reactant 2ProductSynthesis Method
1-bromo-3-cyclobutylpropan-2-oneThioureaThis compoundHantzsch Thiazole Synthesis

Once formed, this compound can be used to generate a library of derivatives. For example, condensation with various aldehydes can yield Schiff bases, which can be further modified. nih.gov Reaction with β-ketoesters can lead to the formation of pyrimidine-fused thiazole systems, which are of interest for their potential biological activities.

The general reactivity of 2-aminothiazoles as precursors in heterocyclic synthesis is well-documented, and these principles can be applied to this compound to generate novel molecular architectures.

Ligand Design in Metal Complexation

The 2-aminothiazole moiety is an excellent scaffold for the design of ligands for metal complexation. The nitrogen atoms of the thiazole ring and the amino group can act as donor atoms, allowing the molecule to chelate to metal ions. The design of ligands is a crucial aspect of coordination chemistry, influencing the stability, reactivity, and catalytic properties of the resulting metal complexes. biointerfaceresearch.com

This compound can function as a bidentate ligand, coordinating to a metal center through the endocyclic nitrogen and the exocyclic amino nitrogen. The cyclobutyl substituent can provide steric bulk, which can influence the coordination geometry and the accessibility of the metal center. This can be advantageous in catalysis, where controlling the coordination environment of the metal is key to achieving high selectivity.

Derivatives of this compound can be synthesized to create ligands with different coordination properties. For example, modification of the amino group to introduce other donor functionalities, such as pyridyl or carboxyl groups, can lead to polydentate ligands with higher affinities for metal ions.

The stability of metal complexes is influenced by factors such as the chelate effect and the nature of the donor atoms. biointerfaceresearch.com Thiazole-based ligands have been shown to form stable complexes with a variety of transition metals, including copper, zinc, and nickel. These complexes have potential applications in areas such as catalysis, sensing, and materials science.

LigandMetal IonPotential Coordination Mode
This compoundCu(II)Bidentate (N, N')
This compoundZn(II)Bidentate (N, N')
This compoundNi(II)Bidentate (N, N')

Catalytic Applications

While specific catalytic applications of this compound are not extensively reported, the broader class of 2-aminothiazole derivatives has shown promise in catalysis. Metal complexes bearing 2-aminothiazole-based ligands can act as catalysts for various organic transformations.

The electronic properties of the 2-aminothiazole ring can be tuned by introducing different substituents. The cyclobutyl group at the 5-position of this compound is an electron-donating alkyl group, which can increase the electron density on the thiazole ring and the donor atoms. This can enhance the coordinating ability of the ligand and influence the catalytic activity of the corresponding metal complex.

Potential catalytic applications for metal complexes of this compound and its derivatives could include:

Cross-coupling reactions: Palladium complexes with N-heterocyclic ligands are widely used in C-C and C-N bond-forming reactions.

Oxidation reactions: Copper and iron complexes are known to catalyze a variety of oxidation reactions.

Asymmetric catalysis: Chiral derivatives of this compound could be used as ligands in asymmetric catalysis to produce enantiomerically enriched products.

The development of new catalysts is an active area of research, and the versatile structure of this compound makes it an attractive candidate for the development of novel ligand systems for a range of catalytic applications.

Future Research Directions and Unexplored Avenues for 5 Cyclobutylthiazol 2 Amine Research

Development of Green and Sustainable Synthetic Routes

The future synthesis of 5-Cyclobutylthiazol-2-amine is geared towards environmentally benign methodologies that prioritize efficiency and minimize waste. Traditional methods for creating 2-aminothiazoles often rely on hazardous reagents and solvents. researchgate.net Modern approaches, however, are increasingly focused on green chemistry principles. researchgate.net

Key areas for development include the use of microwave and ultrasound irradiation to accelerate reaction times and improve yields. medmedchem.comnih.govnih.gov Microwave-assisted synthesis, for instance, can significantly shorten reaction times from hours to minutes. rjpbcs.comjusst.org The adoption of green solvents, such as water or ethanol (B145695), and the use of reusable, heterogeneous catalysts are also central to creating sustainable synthetic pathways. researchgate.netrsc.orgmdpi.com One-pot multi-component reactions are particularly promising as they streamline the synthetic process, thereby reducing energy consumption and waste generation. mdpi.com

Future research could focus on adapting these green techniques to the specific synthesis of this compound. This would likely involve the reaction of a cyclobutyl-containing α-haloketone with thiourea (B124793) under optimized green conditions. The development of novel, eco-friendly catalysts, such as biocatalysts or magnetically separable nanocatalysts, could further enhance the sustainability of its production. nih.govresearchgate.net

Table 1: Potential Green and Sustainable Synthetic Routes for this compound

Method Description Potential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture. Reduced reaction times, increased yields, and enhanced purity. medmedchem.comrjpbcs.com
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote the chemical reaction. Milder reaction conditions, shorter reaction times, and high yields. nih.gov
Green Catalyst-Based Approach Involves the use of environmentally friendly and reusable catalysts. Minimizes catalyst waste and allows for easier product purification. mdpi.com
Green Solvent Systems Utilizes non-toxic and renewable solvents like water or ethanol. Reduces the environmental impact associated with volatile organic compounds. researchgate.net

Advanced Computational Prediction and Machine Learning in SAR Studies

Computational methods, particularly machine learning and deep learning, are set to revolutionize the structure-activity relationship (SAR) studies of this compound. nih.govstanford.edu These in silico techniques can predict the biological activity of novel compounds, thereby accelerating the drug discovery process and reducing the reliance on expensive and time-consuming experimental screening. nih.govrsc.orgresearchgate.net

Future research will likely involve the development of predictive models for this compound and its analogs. tandfonline.com This would entail creating a dataset of similar thiazole (B1198619) derivatives with known biological activities and using this data to train machine learning algorithms like support vector machines or deep neural networks. frontiersin.org Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding medicinal chemistry efforts towards the most promising candidates. stanford.edumedium.comacs.org

These computational approaches can also predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of viable drug candidates. jusst.org By integrating these predictive models into the design-synthesize-test cycle, researchers can more efficiently optimize the therapeutic potential of this compound.

Table 2: Workflow for Advanced Computational Prediction and Machine Learning in SAR Studies

Step Description Tools and Techniques
1. Data Collection and Curation Gather a dataset of thiazole derivatives with known biological activities. Chemical databases (e.g., ChEMBL, PubChem).
2. Molecular Descriptor Calculation Generate numerical representations of the chemical structures. Software for calculating physicochemical and structural descriptors.
3. Model Training Use the curated dataset to train a machine learning or deep learning algorithm. Python libraries (e.g., scikit-learn, TensorFlow, PyTorch).
4. Model Validation Assess the predictive performance of the trained model using unseen data. Cross-validation and external test sets.
5. Prediction and Virtual Screening Use the validated model to predict the activity of new this compound derivatives. In silico screening of virtual compound libraries.
6. Lead Optimization Synthesize and test the most promising candidates identified through virtual screening. Iterative cycle of computational prediction and experimental validation.

Exploration of Novel Biological Targets through In Vitro High-Throughput Screening

High-throughput screening (HTS) offers a powerful platform for discovering novel biological targets for this compound. wikipedia.orgdrugtargetreview.com This automated process allows for the rapid testing of the compound against vast libraries of biological targets, including enzymes, receptors, and whole cells. wikipedia.orgnih.govbmglabtech.com

Future research in this area will likely involve screening this compound using a variety of HTS formats. azolifesciences.comassay.works Biochemical assays can determine the compound's effect on purified proteins, while cell-based assays can provide insights into its activity in a more physiologically relevant context. nih.govbiotechnologia-journal.orgmarinbio.compatsnap.combroadinstitute.orgevotec.com High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can offer detailed information on the compound's effects on cellular morphology and signaling pathways. creative-bioarray.com

Furthermore, emerging technologies like DNA-encoded library (DEL) screening could be employed. wikipedia.orgnih.govsigmaaldrich.comx-chemrx.comnih.gov This technique allows for the screening of billions of compounds at once, significantly expanding the scope of target discovery. x-chemrx.com Identifying the biological targets of this compound through these screening methods could unveil new therapeutic applications for a wide range of diseases. mdpi.comresearchgate.net

Table 3: Potential In Vitro High-Throughput Screening Assays for this compound

Assay Type Description Examples
Biochemical Assays Measure the interaction of the compound with a purified biological target. nih.govevotec.com Enzyme inhibition assays, receptor binding assays, fluorescence polarization. nih.gov
Cell-Based Assays Assess the effect of the compound on living cells. nih.govbiotechnologia-journal.orgmarinbio.combroadinstitute.org Cell viability assays, reporter gene assays, second messenger assays. nih.govmarinbio.com
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to study cellular phenotypes. creative-bioarray.com Analysis of cell morphology, protein localization, and organelle structure. marinbio.com
DNA-Encoded Library (DEL) Screening Screens vast libraries of DNA-barcoded compounds against a target. wikipedia.orgnih.govsigmaaldrich.comx-chemrx.com Identification of high-affinity binders from a large and diverse chemical space. nih.gov

Potential in Materials Science Applications

The unique chemical structure of this compound suggests its potential utility in the field of materials science. Thiazole-based organic semiconductors have garnered significant interest for their applications in organic electronics. semanticscholar.org The electron-deficient nature of the thiazole ring can be advantageous in creating materials with desirable electronic properties. semanticscholar.org

Future research could explore the incorporation of this compound as a building block in the synthesis of novel polymers and small molecules for organic electronic devices. researchgate.net The cyclobutyl group may influence the packing and morphology of these materials, which in turn affects their charge transport properties. Thiazole-based polymers have shown promise in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgacs.org

The development of thiazole-fused naphthalene (B1677914) diimide-based n-type conjugated polymers is an emerging area where derivatives of this compound could be investigated. nih.gov Additionally, the coordination properties of the thiazole ring could be exploited in the design of metal-organic frameworks (MOFs) with potential applications in sensing, catalysis, or gas storage.

Table 4: Potential Materials Science Applications for this compound

Application Area Description Potential Role of this compound
Organic Field-Effect Transistors (OFETs) Electronic devices that use an organic semiconductor material to control the flow of current. As a monomer in the synthesis of semiconducting polymers with tailored electronic properties. rsc.org
Organic Solar Cells (OSCs) Photovoltaic devices that use organic materials to convert light into electricity. A component of donor or acceptor materials in the active layer of OSCs. researchgate.net
Organic Light-Emitting Diodes (OLEDs) Solid-state lighting devices that use organic compounds to produce light. A building block for emissive or charge-transporting materials.
Metal-Organic Frameworks (MOFs) Crystalline materials composed of metal ions coordinated to organic ligands. As a functionalized organic linker to create porous materials with specific properties.

Q & A

Q. Basic Characterization

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm cyclobutyl integration (e.g., upfield shifts for cyclobutyl protons at δ 1.8–2.5 ppm) and thiazole ring connectivity.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR : Stretching frequencies for NH2_2 (~3300 cm1^{-1}) and C=S (~680 cm1^{-1}) confirm functional groups .

Advanced Structural Analysis
Single-crystal X-ray diffraction resolves steric effects of the cyclobutyl group. For example, torsion angles and packing diagrams reveal conformational flexibility, which impacts solubility and reactivity. Crystallographic data (e.g., CCDC entries) are cross-referenced with computational geometry optimizations (Gaussian/B3LYP) .

How are biological activities (e.g., antimicrobial, anticancer) of this compound evaluated in preclinical studies?

Q. Basic Assay Design

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC50_{50} values, with cyclobutyl substituents enhancing membrane permeability .

Advanced Mechanistic Studies
Flow cytometry evaluates apoptosis induction (Annexin V/PI staining). Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or tubulin, validated via Western blotting (e.g., PARP cleavage for apoptosis) .

How can researchers resolve contradictions in reported biological activity data for thiazol-2-amine derivatives?

Methodological Approach
Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). To mitigate:

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., NIH/3T3 vs. Jurkat).
  • Structural Analog Comparison : Test 5-cyclopentyl or 5-phenyl analogs to isolate cyclobutyl-specific effects .
  • Meta-Analysis : Use platforms like ChEMBL to compare bioactivity data across studies, adjusting for logP and pKa differences .

What strategies are used to establish structure-activity relationships (SAR) for this compound in drug discovery?

Q. Systematic SAR Development

  • Substituent Variation : Synthesize analogs with substituents at C4/C5 (e.g., halides, alkyl groups) to probe steric vs. electronic effects.
  • Pharmacophore Modeling : QSAR tools (e.g., Schrodinger’s Phase) identify critical moieties (e.g., NH2_2 for H-bonding).
  • In Vivo PK/PD : Assess bioavailability and metabolic stability (e.g., CYP450 inhibition assays) to prioritize lead compounds .

What computational methods predict the metabolic fate of this compound?

Q. Advanced Predictive Models

  • ADMET Prediction : SwissADME estimates hepatic clearance and CYP450 interactions. For cyclobutyl groups, prioritize Phase I oxidation sites (e.g., CYP3A4-mediated hydroxylation).
  • Metabolite Identification : LC-HRMS tracks in vitro metabolites (e.g., rat liver microsomes), validated against synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.